1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol
Overview
Description
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a complex organic compound that features a glucopyranosyl moiety and an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol typically involves multiple steps:
Acetylation: Protecting the hydroxyl groups with acetyl groups.
Azidation: Introducing the azide group through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol can undergo various chemical reactions:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying carbohydrate-protein interactions.
Medicine: Potential use in drug delivery systems.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol often involves:
Molecular Targets: Enzymes or receptors that interact with the glucopyranosyl moiety.
Pathways: Biochemical pathways that involve carbohydrate metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-1,10-decanediol: Lacks the azide group.
1,10-Di-O-(2-deoxyglucopyranosyl)-2-azi-1,10-decanediol: Lacks the acetamido group.
Uniqueness
1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is unique due to the presence of both the acetamido and azide groups, which can impart specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[8-[3-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKVCXQMCPXTQ-YBWAQPBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC2(N=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163345 | |
Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146294-05-5 | |
Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146294055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.